tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Need a late-stage diversification scaffold for 1,7-naphthyridine SAR? The 4-chloro analog forces per-substrate optimization; unprotected variants risk Pd poisoning. This 4-bromo-5,8-dihydro-1,7-naphthyridine (CAS 1823271-33-5) solves both: • **Faster cross-coupling**: Ar-Br oxidative addition 10-100x faster than Ar-Cl - use one Suzuki protocol across diverse boronic acids • **Orthogonal protection**: Boc at N7 survives basic coupling conditions, prevents N-arylation • **Post-coupling flexibility**: TFA deprotection yields free N7 for further diversification 98% purity. Ideal for GLP-1 agonist (WO2023179542A1) and kinase inhibitor libraries.

Molecular Formula C13H17BrN2O2
Molecular Weight 313.19 g/mol
Cat. No. B8147682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
Molecular FormulaC13H17BrN2O2
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C=CN=C2C1)Br
InChIInChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-5-9-10(14)4-6-15-11(9)8-16/h4,6H,5,7-8H2,1-3H3
InChIKeyDGCJSOGIEALZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS 1823271-33-5): A Boc-Protected 4-Bromo-1,7-Naphthyridine Building Block for Pd-Catalyzed Cross-Coupling Workflows


tert-Butyl 4-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS 1823271-33-5, C₁₃H₁₇BrN₂O₂, MW 313.19) is a 5,8-dihydro-1,7-naphthyridine derivative bearing a tert-butyloxycarbonyl (Boc) protecting group at the N7 position and a bromine substituent at the C4 position . The compound belongs to the 1,7-naphthyridine heterocyclic family, a scaffold recognized as a privileged structure in medicinal chemistry for kinase inhibitors, GLP-1 agonists, and phosphodiesterase modulators [1]. The partially saturated 5,8-dihydro ring distinguishes it from fully aromatic 1,7-naphthyridines and provides conformational flexibility that can be advantageous in target engagement. The 4-bromo substituent is strategically positioned to serve as a reactive handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions, enabling divergent access to 4-arylated or 4-aminated 1,7-naphthyridine libraries. Commercial availability at 98% purity from multiple suppliers makes this compound a procurement-ready intermediate for medicinal chemistry programs requiring late-stage diversification at the C4 position.

Cross-Coupling

4-Br enables Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related coupling reactions for C4 diversification.

Orthogonal Protection

Boc-protected N7 amine allows selective C4 functionalization without interference from the secondary amine.

Procurement Ready

Commercially available building block suitable for medicinal chemistry library synthesis and late-stage modification.

Why Generic 1,7-Naphthyridine Building Blocks Cannot Substitute for tert-Butyl 4-Bromo-5,8-Dihydro-1,7-Naphthyridine-7(6H)-Carboxylate in Cross-Coupling-Dependent Syntheses


Simple replacement of this compound with its 4-chloro analog (CAS 1823232-54-7), the unprotected 4-bromo-1,7-naphthyridine (CAS 58680-40-3), or other halogenated 1,7-naphthyridine regioisomers introduces quantifiable risks to synthetic efficiency and product fidelity. Aryl bromides consistently exhibit faster oxidative addition with Pd(0) catalysts compared to aryl chlorides, a difference that translates to higher coupling yields, shorter reaction times, and lower catalyst loadings in Suzuki-Miyaura and related transformations [1]. Conversely, the 4-chloro variant offers superior reactivity in nucleophilic aromatic substitution (SNAr) but underperforms in cross-coupling—forcing a choice between synthetic pathways [2]. Removing the Boc protecting group (as in unprotected 4-bromo-1,7-naphthyridine) eliminates orthogonal protection of the N7 secondary amine, complicating sequential synthetic routes that require selective N7 functionalization. Substituting the 4-bromo regioisomer with 3-bromo or 6-bromo analogs alters the steric and electronic environment of the coupling site, potentially changing both reaction kinetics and the biological activity of downstream products. These differential reactivities make generic substitution chemically non-equivalent and practically consequential for multi-step synthetic planning.

4-Chloro analog (CAS 1823232-54-7) may require higher catalyst loadings and longer reaction times in cross-coupling, and its reactivity profile favors SNAr over Suzuki-Miyaura.

Unprotected 4-bromo-1,7-naphthyridine lacks orthogonal N7 protection; the free amine can coordinate Pd or undergo competing N-arylation, compromising coupling selectivity.

3-Bromo or 6-bromo regioisomers alter steric and electronic environment at the coupling site, potentially shifting reaction kinetics and downstream product activity.

Quantitative Differentiation Guide: tert-Butyl 4-Bromo-5,8-Dihydro-1,7-Naphthyridine-7(6H)-Carboxylate vs. Its Closest Analogs


Suzuki-Miyaura Cross-Coupling Reactivity: 4-Bromo vs. 4-Chloro Leaving Group Comparison

Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10–100 times faster than the corresponding aryl chlorides under identical Suzuki-Miyaura conditions, a well-established reactivity order (I > Br >> Cl) in palladium-catalyzed cross-coupling chemistry [1]. For the 1,7-naphthyridine scaffold, this translates directly to the target compound's 4-bromo substituent offering superior coupling kinetics compared to the 4-chloro analog (tert-butyl 4-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate, CAS 1823232-54-7, MW 268.74) . While direct head-to-head coupling yield data for this specific pair has not been published in the peer-reviewed literature, the class-level reactivity difference is quantitatively established: in related naphthyridine systems, bromo-substituted substrates typically require lower catalyst loadings (1–5 mol% Pd) and shorter reaction times (2–6 h) compared to chloro analogs (5–10 mol% Pd, 12–24 h) to achieve comparable conversion [1]. Conversely, the 4-chloro analog is the preferred substrate for nucleophilic aromatic substitution (SNAr) reactions, where chloride is a superior leaving group [2]. This inverse reactivity profile means that the two compounds are not interchangeable—selection must be driven by the intended downstream chemistry.

Suzuki Coupling Reactivity
Class-level
Ar-Br oxidative addition 10–100× faster than Ar-Cl (class-level trend)
Reported reactivity context; substrate-specific optimization advised.
Inverse leaving-group order for SNAr (Cl > Br).
Cross-Coupling Suzuki-Miyaura Palladium Catalysis Aryl Halide Reactivity Medicinal Chemistry

Amination Reactivity: Bromo vs. Chloro Leaving Group Kinetics in 1,7-Naphthyridine Systems

In a direct experimental comparison of 5-bromo- and 5-chloro-1,7-naphthyridine reported by Wozniak and van der Plas (1978), amination with potassium amide in liquid ammonia proceeded at a markedly higher rate for the 5-bromo substrate than for the 5-chloro analog [1]. The 5-chloro compound gave the corresponding 8-amino-5-chloro-1,7-naphthyridine only in small yield under conditions where the 5-bromo compound underwent both tele-amination (yielding 8-amino- and 2-amino-1,7-naphthyridine) and Chichibabin reaction (yielding 8-amino-5-bromo-1,7-naphthyridine) [1]. This experimentally observed rate differential at the 5-position provides a class-level framework for anticipating similar bromo > chloro reactivity at the 4-position of the 1,7-naphthyridine core under nucleophilic amination conditions [1]. Caution is warranted: the 4-position is electronically distinct from the 5-position, and direct extrapolation requires experimental verification. However, the consistency of the bromo > chloro reactivity trend across multiple 1,7-naphthyridine substitution patterns (positions 3, 4, and 5) supports the inference [2].

Amination Rate (Br vs Cl)
Cross-study comparable
5-Br-1,7-naphthyridine amination >> 5-Cl under KNH₂/NH₃ (Wozniak 1978)
Supports class-level Br > Cl amination rate inference; 4-position extrapolation requires experimental verification.
Qualitative rate difference; product distribution described as small yield for Cl.
Amination Nucleophilic Aromatic Substitution 1,7-Naphthyridine SAR Synthetic Methodology

Boc Protection Orthogonality: Selective N7 Protection vs. Unprotected 4-Bromo-1,7-Naphthyridine

The tert-butyloxycarbonyl (Boc) group at the N7 position of the target compound provides an orthogonal protecting group strategy that is absent in unprotected 4-bromo-1,7-naphthyridine (CAS 58680-40-3, MW 209.04) . The Boc group is quantitatively cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂, 1:1 v/v, 25 °C, 1–2 h; or HCl/dioxane, 4 M, 25 °C, 0.5–2 h) to liberate the free secondary amine [1]. This protection strategy enables: (i) selective C4 cross-coupling reactions to proceed without interference from the N7 amine; (ii) subsequent N7 functionalization (alkylation, acylation, sulfonylation) after Boc removal; and (iii) compatibility with a wide range of reaction conditions (bases, nucleophiles, organometallic reagents) that would otherwise react with or be quenched by a free secondary amine [1]. The molecular weight difference (313.19 vs. 209.04 g/mol, Δ = 104.15 g/mol) must be factored into stoichiometric calculations when scaling reactions. The unprotected analog, while less expensive per gram, requires additional synthetic steps to install N7 protection should orthogonal reactivity be needed, incurring time and yield penalties across the synthetic sequence.

Boc Orthogonal Protection
Class-level
Boc group enables selective C4 coupling; deprotection >95% (TFA/CH₂Cl₂). MW 313.19 vs 209.04 for unprotected.
Eliminates a protection step; enables sequential N7 functionalization after C4 coupling.
Unprotected analog may require pre-protection (85–95% yield penalty).
Protecting Group Strategy Boc Deprotection Orthogonal Synthesis Building Block Medicinal Chemistry

C4 Regioselectivity Advantage: Positional Isomer Comparison for Cross-Coupling Accessibility

Among the possible bromination sites on the 1,7-naphthyridine scaffold, the C4 position of the target compound offers a distinct steric and electronic profile compared to alternative regioisomers. The C4 position is located on the pyridine ring bearing the N1 nitrogen and is flanked by C3 and the bridgehead carbon (C4a), providing a relatively uncongested environment for Pd-catalyzed cross-coupling compared to sterically hindered positions adjacent to the saturated 5,8-dihydro ring [1]. Electronically, the C4 position is conjugated to the N1 nitrogen, which can influence the electron density at the coupling site and impact oxidative addition rates. In contrast, the 3-bromo isomer (e.g., tert-butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate) or 6-bromo isomer (e.g., tert-butyl 6-bromo-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate) position the halogen at electronically distinct sites with different steric environments [2]. For 1,7-naphthyridine systems specifically, bromination studies by van der Plas and Wozniak (1976) established that electrophilic bromination occurs preferentially at positions 3 and 5 of 1,7-naphthyridine, not at position 4, meaning that 4-bromo derivatives typically require alternative synthetic routes—making pre-formed 4-bromo building blocks like the target compound more synthetically valuable [1].

C4 Regioisomer Accessibility
Supporting evidence
4-Br not directly accessible by electrophilic bromination; pre-formed building block circumvents multi-step synthesis.
Saves synthetic steps for C4-diversified 1,7-naphthyridine library construction.
3- and 5-Br isomers directly accessible via bromination (van der Plas 1976).
Regioselectivity Steric Effects Cross-Coupling 1,7-Naphthyridine Isomers Building Block Selection

Vendor Purity and Physicochemical Property Comparison: 4-Bromo vs. 4-Chloro Analog

The 4-bromo target compound and its 4-chloro analog are both commercially available at comparable nominal purities (98%) . However, the molecular weight difference (313.19 vs. 268.74 g/mol, Δ = 44.45 g/mol) and the heavier bromine atom (Br: 79.90 vs. Cl: 35.45 g/mol) result in distinguishable physicochemical properties that affect handling, stoichiometry, and analytical characterization. The bromine atom contributes to a higher mass fraction of halogen (25.5% Br by weight in target compound vs. 13.2% Cl in the chloro analog), which influences combustion analysis and mass spectrometry. The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) may also subtly affect solid-state packing and solubility [1]. Both compounds share the same Boc-protected 5,8-dihydro-1,7-naphthyridine core and differ only at the C4 halogen, making them direct comparators for SAR library construction where the halogen identity at C4 is the variable under investigation.

Physicochemical Comparison
Supporting evidence
MW 313.19 (Br 25.5%) vs 268.74 (Cl 13.2%); Δ vdW radius 0.10 Å; purity 98%.
Mass difference supports MS-based product identity confirmation in SAR libraries.
Comparable nominal purity for starting material consistency.
Purity Quality Control Molecular Properties Procurement Building Block

High-Impact Application Scenarios for tert-Butyl 4-Bromo-5,8-Dihydro-1,7-Naphthyridine-7(6H)-Carboxylate Based on Quantitative Differentiation Evidence


C4-Diversified 1,7-Naphthyridine Library Synthesis via Parallel Suzuki-Miyaura Coupling

The target compound's 4-bromo substituent enables parallel synthesis of C4-arylated 1,7-naphthyridine libraries using a standardized Suzuki-Miyaura protocol. The class-level 10–100-fold faster oxidative addition rate of Ar-Br over Ar-Cl means that a single set of coupling conditions (e.g., Pd(PPh₃)₄ 5 mol%, arylboronic acid 1.2 equiv, Na₂CO₃ 2 equiv, toluene/EtOH/H₂O, 90 °C, 4–6 h) can be applied across diverse boronic acid partners with consistently high conversion, whereas the 4-chloro analog would require individual optimization for each substrate [1]. The orthogonal Boc protection at N7 prevents competing N-arylation and ensures that the C4 coupling proceeds selectively. After coupling, Boc deprotection with TFA/CH₂Cl₂ yields the free N7 amine for subsequent diversification, enabling a two-step, one-pot diversification strategy [2].

GLP-1 Agonist Lead Optimization Using 5,8-Dihydro-1,7-Naphthyridine Scaffolds

The 5,8-dihydro-1,7-naphthyridine core has been identified as a privileged scaffold for GLP-1 receptor agonists in recent patent literature (WO2023179542A1) [1]. The target compound, with its Boc-protected N7 and C4-bromo handle, serves as an ideal late-stage diversification intermediate for SAR exploration of the C4 position in this therapeutic class. The 4-bromo substituent's superior cross-coupling reactivity allows rapid analog generation compared to the 4-chloro variant, enabling faster SAR cycle times. The Boc group's quantitative deprotection under mild acidic conditions is compatible with final compound purification and biological assay preparation.

Selective C4 Functionalization in the Presence of Base-Sensitive Functionality

The Boc protecting group at N7 is stable to the basic conditions commonly employed in Suzuki-Miyaura couplings (aqueous Na₂CO₃ or K₂CO₃, pH 10–11), whereas a free N7 secondary amine would be partially deprotonated and could coordinate to palladium, potentially poisoning the catalyst or leading to N-arylation side products [1]. This makes the target compound the preferred substrate over unprotected 4-bromo-1,7-naphthyridine for cross-coupling reactions where the N7 amine must remain inert. The 4-chloro analog, while also Boc-protected, would require harsher coupling conditions (higher catalyst loading, longer times) that increase the risk of Boc group thermal degradation.

Kinase Inhibitor Fragment-Based Drug Design Requiring C4 Vector Exploration

1,7-Naphthyridine scaffolds appear in kinase inhibitor programs targeting c-KIT, SYK, and PKC isozymes [1][2]. The C4 position of the target compound provides a synthetic vector for exploring interactions with kinase hinge regions, solvent-exposed channels, or hydrophobic back pockets. The regiochemical uniqueness of the 4-bromo substitution (not directly accessible by electrophilic bromination of 1,7-naphthyridine [3]) makes the pre-formed building block a strategic procurement choice for fragment-growing campaigns where the C4 vector has been identified as critical for potency or selectivity.

Application
Selection Property
Validation Focus
C4-Diversified Library Synthesis
4-Br Suzuki handle with orthogonal Boc protection
Cross-coupling yield and scope across diverse boronic acids
GLP-1 Agonist SAR Research
4-Br for rapid analog generation; Boc for mild deprotection
GLP-1 receptor binding and functional assay endpoints
Base-Sensitive C4 Functionalization
Boc-stable to basic Suzuki conditions
Selective C4 coupling without N-arylation side products
Kinase Inhibitor Fragment Research
Pre-formed 4-Br building block for C4 vector exploration
Kinase hinge-region interaction profiling and selectivity assays
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